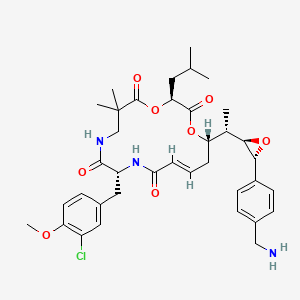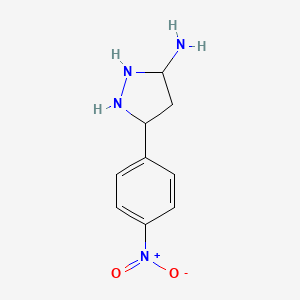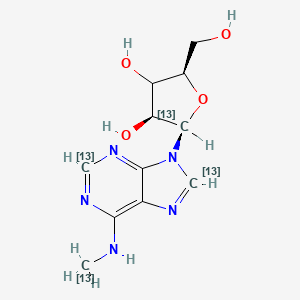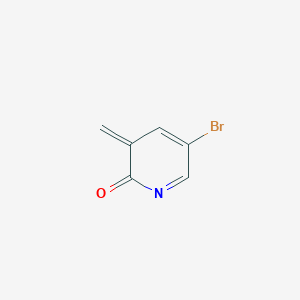
Apalutamide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apalutamide-d7 is a deuterated form of apalutamide, a next-generation oral androgen receptor inhibitor. Apalutamide is primarily used in the treatment of prostate cancer, specifically non-metastatic castration-resistant prostate cancer (nmCRPC). The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of apalutamide due to its enhanced stability and resistance to metabolic degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apalutamide-d7 involves the incorporation of deuterium atoms into the apalutamide molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Large quantities of starting materials are processed in batches to produce this compound.
Continuous Flow Synthesis: This method allows for the continuous production of this compound, improving efficiency and scalability
Análisis De Reacciones Químicas
Types of Reactions
Apalutamide-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Apalutamide-d7 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of apalutamide.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of apalutamide.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving apalutamide.
Biological Research: Studied for its effects on androgen receptor signaling and prostate cancer cell growth
Mecanismo De Acción
Apalutamide-d7, like apalutamide, exerts its effects by binding to the ligand-binding domain of the androgen receptor. This binding inhibits the translocation of the androgen receptor to the nucleus, preventing it from binding to androgen response elements (AREs) on DNA. This inhibition blocks the transcription of androgen-responsive genes, ultimately reducing the growth and proliferation of prostate cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Enzalutamide: Another next-generation androgen receptor inhibitor used in the treatment of prostate cancer.
Darolutamide: A structurally similar compound with a similar mechanism of action.
Bicalutamide: An older androgen receptor inhibitor with a different chemical structure .
Uniqueness
Apalutamide-d7 is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C21H15F4N5O2S |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3,5D2,6D2 |
Clave InChI |
HJBWBFZLDZWPHF-FJNYTKNASA-N |
SMILES isomérico |
[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC([2H])([2H])[2H])F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H] |
SMILES canónico |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)





![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12366636.png)


